Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-
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Overview
Description
Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- is an aromatic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a nitro group, and a sulfonylmethyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a benzene derivative followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes nitration, sulfonation, and halogenation reactions.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfonyl chlorides and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzenes: From nucleophilic substitution reactions.
Scientific Research Applications
Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-fluoro-2-methyl-
- Benzene, 1-fluoro-4-(methylsulfonyl)-
- 2-Chloro-4-fluoro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Uniqueness
Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a sulfonylmethyl group on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
133191-70-5 |
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Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-fluoro-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene |
InChI |
InChI=1S/C14H12FNO4S/c1-10-2-5-13(6-3-10)21(19,20)9-11-8-12(15)4-7-14(11)16(17)18/h2-8H,9H2,1H3 |
InChI Key |
HGKHCAMHAGANBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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